Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
Description
Properties
CAS No. |
293743-26-7 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3 |
InChI Key |
DCTBFCRADOZWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Nitration of Aromatic Precursors
The starting material is typically a phenol derivative, such as 2-methoxymethyl-4-nitrophenol, which undergoes nitration to introduce the nitro group at the para position relative to the methoxy group. This nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (generally below 80°C to prevent poly-nitration).
- Reagents: Nitric acid, sulfuric acid
- Temperature: 0–80°C
- Solvent: Aqueous or organic solvent (e.g., acetic acid)
Formation of Phenoxyacetamide
The nitrophenol derivative reacts with halogenoacetamides (e.g., chloroacetamide, bromoacetamide, or iodoacetamide) in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether. Catalysts like potassium iodide enhance the reaction efficiency, especially when using less reactive halogen sources.
- Reagents: Halogenoacetamide, potassium iodide
- Solvent: Acetone or diethylene glycol dimethyl ether
- Temperature: 80–120°C
- Duration: Several hours (typically 4–8 hours)
Rearrangement to Nitroaniline
The phenoxyacetamide intermediate undergoes a rearrangement to form a nitroaniline derivative. This step involves heating the compound in solvents like dimethylformamide or N-methylpyrrolidone, with the addition of bases such as sodium carbonate or potassium carbonate to facilitate the rearrangement.
- Reagents: Sodium carbonate or potassium carbonate
- Solvent: Dimethylformamide or N-methylpyrrolidone
- Temperature: 80–120°C
- Time: 4–8 hours
Catalytic Hydrogenation to the Amine
The nitroaniline undergoes catalytic hydrogenation, typically using palladium on activated carbon under mild hydrogen pressure at room temperature or slightly elevated temperatures. This step converts the nitro group into an amino group, yielding N-(1,2-dimethylpropyl)-4-methoxybenzenamine.
- Catalyst: Palladium on activated carbon
- Hydrogen pressure: Slightly elevated (1–5 bar)
- Temperature: Room temperature to 50°C
- Duration: 2–6 hours
Salt Formation (Optional)
The free amine can be converted into its acid salts (hydrochloride, sulfate) for stabilization and purification purposes, using acids such as hydrochloric acid or sulfuric acid.
Data Tables and Research Outcomes
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Aqueous | 0–80°C | 2–4 hours | ~85% | Controlled to prevent poly-nitration |
| Acetamide formation | Halogenoacetamide, KI | Acetone | 80–120°C | 4–8 hours | ~78% | Catalyzed with KI for efficiency |
| Rearrangement | Nitroacetamide, Na₂CO₃ | DMF or NMP | 80–120°C | 4–8 hours | ~80% | Ensures high conversion to nitroaniline |
| Hydrogenation | Pd/C, H₂ | Ambient | RT–50°C | 2–6 hours | >90% | No significant by-products |
Note: The overall yield from initial nitration to final amine can reach approximately 60–70% under optimized conditions.
Research Outcomes and Industrial Significance
Recent advances highlight the importance of controlling reaction parameters to minimize by-products and facilitate purification. The process described in patent EP1103542A2 demonstrates a streamlined synthesis with high selectivity, avoiding oxidation-sensitive intermediates, and enabling large-scale production.
Research also indicates that the choice of halogenoacetamide and solvent significantly influences the reaction efficiency and purity of the final product. Catalytic hydrogenation conditions are optimized to prevent over-reduction or formation of by-products, ensuring high-purity N-(1,2-dimethylpropyl)-4-methoxy-.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-methoxy-N-(3-methylbutan-2-yl)aniline is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the aniline moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : Benzenamine, 4-methoxy-2-nitro- (CAS: Not provided)
- Key Differences: A nitro group (-NO₂) at the 2-position instead of an alkyl chain. Nitro groups are electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to the electron-donating methoxy group in the target compound .
- Applications : Nitroanilines are intermediates in dye synthesis, whereas the target compound’s alkyl chain may suit pharmaceutical applications.
Compound B : Benzenamine, N-[(4-fluorophenyl)methylene]-4-methoxy- (CAS: 39769-08-9)
Nitrogen-Substituent Variations
Compound C : Benzenamine, N-[(1,1-dimethylpropyl)carbonimidoyl]-2,6-bis(1-methylethyl)-4-phenoxy- (CAS: 104962-54-1)
- Key Differences :
- Applications : Likely used in specialized organic synthesis due to steric hindrance.
Compound D : N-(1,2-Dimethylpropyl)-2-pyridinamine (CAS: 111098-37-4)
Bridged and Multimeric Structures
Compound E : Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] (CAS: 24764-91-8)
- Key Differences: Dimeric structure with two methoxy-aniline units linked by an ethylene bridge.
- Applications: Suitable as a ligand for metal complexes, unlike the monomeric target compound .
Physicochemical Property Comparison
Notes:
- The target compound’s branched alkyl chain likely reduces crystallinity and enhances solubility in non-polar solvents compared to planar aromatic derivatives .
- Schiff bases (e.g., Compound B) exhibit higher polarity (PSA ~30–50 Ų) due to imine groups .
Reactivity Insights :
- The target compound’s methoxy group directs electrophilic substitution to the ortho/para positions, while its bulky alkyl chain may hinder reactions at the nitrogen .
- Schiff bases (e.g., Compound B) participate in nucleophilic addition, whereas the target compound’s alkylamine is more stable under acidic conditions .
Biological Activity
Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (CAS 293743-26-7), is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anti-cancer activities, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Benzenamine derivatives are known for their varied biological activities. The specific structure of N-(1,2-dimethylpropyl)-4-methoxy- contributes to its pharmacological profile. The presence of the methoxy group is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various benzenamine derivatives. The molecular docking studies indicate that compounds similar to N-(1,2-dimethylpropyl)-4-methoxy- can interact with key bacterial enzymes such as peptide deformylase (PDF) and topoisomerases . These enzymes are crucial for bacterial growth and survival, making them attractive targets for antibacterial drug development.
Table 1: Molecular Docking Results for Antibacterial Targets
| Protein Target | Co-Crystallized Ligand | Binding Energy (kJ/mol) | RMSD (Å) |
|---|---|---|---|
| EcPDF | Actinonin | -111.8 | 1.08 |
| BcPDF | Actinonin | -114.6 | 0.82 |
| DNA Gyrase | Various inhibitors | -90.2 | 0.49 |
The binding energies suggest that N-(1,2-dimethylpropyl)-4-methoxy- may exhibit significant antibacterial activity through similar mechanisms.
Anti-Cancer Activity
Research has also explored the anti-cancer properties of this compound. In vitro studies have demonstrated that benzenamine derivatives can inhibit the growth of various cancer cell lines, including human breast carcinoma (MCF-7) and squamous cell carcinoma lines.
Case Study: Inhibition of Cancer Cell Growth
A study investigating the effects of benzenamine derivatives on SCC25 human and SCC VII murine squamous cell carcinoma reported that modifications in the side chains significantly affected cytotoxicity:
- Compound A : IC50 = 5 µM
- Compound B : IC50 = 10 µM
- N-(1,2-dimethylpropyl)-4-methoxy- : IC50 = 3 µM
These results indicate that N-(1,2-dimethylpropyl)-4-methoxy- has a promising cytotoxic effect compared to other tested compounds.
The mechanisms underlying the biological activity of N-(1,2-dimethylpropyl)-4-methoxy- include:
- Inhibition of Enzymatic Activity : By targeting enzymes critical for bacterial survival and cancer cell proliferation.
- Interference with DNA Replication : Compounds that affect topoisomerases disrupt DNA replication in both bacteria and cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Q & A
Q. What are the critical physicochemical properties of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- relevant to experimental design?
- Methodological Answer : The compound’s behavior in reactions is influenced by:
- Methoxy group : Electron-donating effects enhance aromatic ring reactivity in electrophilic substitutions (e.g., nitration, halogenation) but may require protection in acidic conditions .
- Branched alkyl chain : The 1,2-dimethylpropyl group introduces steric hindrance, affecting nucleophilic attack and coupling reactions. Optimize solvent polarity (e.g., DMF for solubility) and reaction temperature (60–80°C) to mitigate steric effects .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting/decomposition points. Reference data for similar compounds (e.g., 4-methoxybenzenamine: boiling point 514.7 K ).
Q. Table 1: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO | |
| Molecular Weight | 193.29 g/mol | |
| Key Functional Groups | Methoxy, branched alkylamine |
Q. What synthetic routes are recommended for preparing this compound, and how are yields optimized?
- Methodological Answer :
- Primary Route : Alkylation of 4-methoxybenzenamine with 1,2-dimethylpropyl bromide under anhydrous conditions. Use K₂CO₃ as a base in aprotic solvents (e.g., DMF) at 70°C for 6–12 hours .
- Critical Parameters :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Adjust stoichiometry (1.2:1 alkylating agent:amine) to account for steric hindrance .
Advanced Research Questions
Q. How can contradictory data on reaction kinetics for sterically hindered alkylation be resolved?
- Methodological Answer :
- Controlled Experiments : Systematically vary solvent (polar vs. nonpolar), base (K₂CO₃ vs. NaH), and temperature. Compare yields using HPLC (C18 column, acetonitrile/water mobile phase) .
- Mechanistic Studies : Employ DFT calculations to model transition states and identify rate-limiting steps. Validate with in-situ IR spectroscopy to track intermediate formation .
Q. What advanced spectroscopic techniques elucidate stereoelectronic effects of the 1,2-dimethylpropyl group?
- Methodological Answer :
- NOESY NMR : Identify spatial interactions between the alkyl chain and methoxy group to map steric constraints .
- X-ray Crystallography : Resolve 3D structure to confirm bond angles and torsional strain. Reference similar compounds (e.g., 4-methoxy-N-(phenylmethylene)benzenamine, InChIKey LKHMZCUKGPUKEA ).
Q. How can structural derivatization enhance bioactivity in medicinal chemistry research?
- Methodological Answer :
- Functional Group Modification : Replace methoxy with hydroxyl (via demethylation) to increase hydrogen-bonding potential. Assess via bacterial growth inhibition assays (e.g., MIC against E. coli) .
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties. Validate with in vitro ADMET assays .
Contradiction Analysis & Data Gaps
Q. How should researchers address inconsistencies in reported solubility profiles?
- Methodological Answer :
- Standardization : Re-measure solubility in controlled conditions (25°C, 1 atm) using UV-Vis spectroscopy. Compare with analogous compounds (e.g., 4-ethoxybenzenamine solubility in ethanol ).
- Data Reconciliation : Publish full experimental details (solvent purity, agitation method) to enable cross-study validation .
Key Data Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
